molecular formula C11H15ClN2 B1666346 5-Methyltryptamine hydrochloride CAS No. 1010-95-3

5-Methyltryptamine hydrochloride

Cat. No.: B1666346
CAS No.: 1010-95-3
M. Wt: 210.7 g/mol
InChI Key: RBHDFGBPJGEYCK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Methyltryptamine hydrochloride is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This compound serves as a substrate for both MAO-A and MAO-B, leading to its breakdown into corresponding metabolites . Additionally, it has been observed to influence the activity of phospholipase C, an enzyme involved in the hydrolysis of phosphoinositides, thereby affecting intracellular signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involving serotonin receptors. By acting as an agonist at these receptors, this compound can influence gene expression and cellular metabolism . In neuronal cells, it may alter neurotransmitter release and uptake, thereby impacting synaptic transmission and overall brain function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. It acts as an agonist at serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes . This binding leads to the activation of downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide turnover . Additionally, this compound can inhibit or activate certain enzymes, such as MAO, thereby modulating the levels of other neurotransmitters and affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound can induce changes in cellular function over time, including alterations in gene expression and metabolic activity . Long-term exposure to the compound may lead to adaptive responses in cells, potentially affecting their overall physiology .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit mild stimulatory effects on the central nervous system, enhancing alertness and cognitive function . At higher doses, it can induce adverse effects, including neurotoxicity and behavioral changes . Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by MAO enzymes, leading to the formation of corresponding aldehydes and acids . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence the levels of other metabolites and affect overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or be actively transported by specific transporters . Once inside the cell, the compound may interact with binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and mitochondria . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to particular organelles . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyltryptamine hydrochloride can be synthesized from 5-Methylindole through several synthetic routes. One common method involves the reaction of 5-Methylindole with ethylamine under specific conditions to form 5-Methyltryptamine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyltryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyltryptamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 5-Methyltryptamine hydrochloride is unique due to its specific methylation at the 5-position, which imparts distinct chemical and biological properties. This modification influences its interaction with serotonin receptors and its role in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDFGBPJGEYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-47-2 (Parent)
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40143627
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-95-3
Record name 1H-Indole-3-ethanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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